N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
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Overview
Description
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound belongs to the class of oxadiazoles, which are known for their diverse pharmacological properties.
Preparation Methods
The synthesis of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide typically involves the reaction of 3-methylsulfonylphenyl hydrazine with phenoxyacetic acid in the presence of a dehydrating agent. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetic acid . Industrial production methods may involve optimizing these conditions to increase yield and purity, potentially using continuous flow reactors for scalability.
Chemical Reactions Analysis
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety, using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with bacterial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide can be compared with other similar compounds, such as:
2-(4-methylsulfonylphenyl) indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities but differ in their structural framework and specific biological targets.
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide: This compound shares a similar core structure but has different substituents, leading to variations in its chemical and biological properties.
Properties
IUPAC Name |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-26(22,23)14-9-5-6-12(10-14)16-19-20-17(25-16)18-15(21)11-24-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROCPTGYQIWWKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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